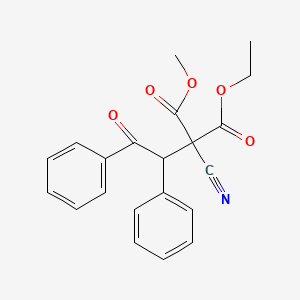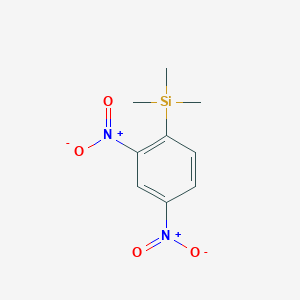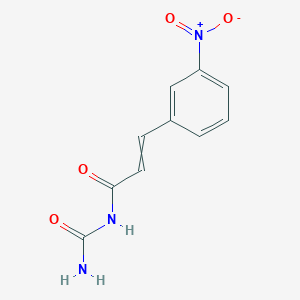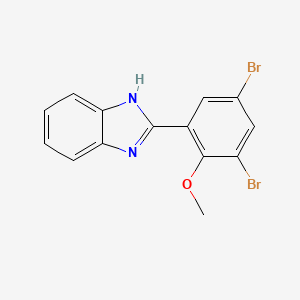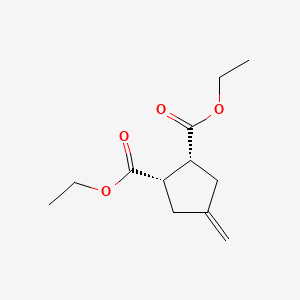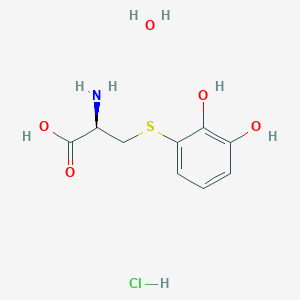
(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a dihydroxyphenyl group, and a sulfanylpropanoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the use of protected amino acids and phenolic compounds, followed by coupling reactions to form the desired product. Reaction conditions often include the use of catalysts, such as copper or palladium, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and substituted sulfanyl derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology
In biology, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and receptors. Its ability to undergo oxidation and reduction reactions makes it a valuable tool for studying redox biology.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may offer new avenues for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of polymers, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, including redox reactions and nucleophilic substitutions. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-3-(2,3-dihydroxyphenyl)propanoic acid: Lacks the sulfanyl group, making it less versatile in certain reactions.
(2R)-2-amino-3-(3,4-dihydroxyphenyl)sulfanylpropanoic acid: Similar structure but with different hydroxyl group positions, affecting its reactivity and interactions.
(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylbutanoic acid: Contains an additional carbon in the propanoic acid chain, altering its chemical properties.
Uniqueness
The uniqueness of (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
63661-78-9 |
|---|---|
Molekularformel |
C9H14ClNO5S |
Molekulargewicht |
283.73 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C9H11NO4S.ClH.H2O/c10-5(9(13)14)4-15-7-3-1-2-6(11)8(7)12;;/h1-3,5,11-12H,4,10H2,(H,13,14);1H;1H2/t5-;;/m0../s1 |
InChI-Schlüssel |
LUQLPBODDDVBRK-XRIGFGBMSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)SC[C@@H](C(=O)O)N)O)O.O.Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)SCC(C(=O)O)N)O)O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)


